3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
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Overview
Description
3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrobenzylthio group, a phenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Thioether Formation:
Aryl Substitution: The phenyl and thiophenyl groups are introduced through nucleophilic aromatic substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenated reagents, Lewis acids like aluminum chloride.
Major Products
Reduction of Nitro Group: 3-((4-aminobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, this compound is being explored for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties due to its conjugated system, which can be useful in the field of organic electronics.
Mechanism of Action
The mechanism by which 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole exerts its effects involves several pathways:
Antimicrobial Action: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Action: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA and proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
3-((4-nitrobenzyl)thio)-4-phenyl-5-(furan-2-yl)-4H-1,2,4-triazole: Similar structure but with a furan ring instead of a thiophene ring.
3-((4-nitrobenzyl)thio)-4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole: Contains a pyridine ring, offering different electronic properties.
Uniqueness
What sets 3-((4-nitrobenzyl)thio)-4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole apart is its combination of a nitrobenzylthio group with both phenyl and thiophenyl groups, which provides a unique set of electronic and steric properties. This makes it particularly effective in its biological applications and offers a versatile platform for further chemical modifications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-5-thiophen-2-yl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S2/c24-23(25)16-10-8-14(9-11-16)13-27-19-21-20-18(17-7-4-12-26-17)22(19)15-5-2-1-3-6-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYHDRNILQYUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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